4'-Methyl-4-nitrobiphenyl-3-carbaldehyde
Overview
Description
4’-Methyl-4-nitrobiphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H11NO3 It is a derivative of biphenyl, featuring a nitro group and a formyl group attached to the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This involves the coupling of 4-bromo-3-nitrotoluene with a suitable boronic acid derivative under palladium catalysis . The reaction typically requires a base such as potassium carbonate in a solvent mixture of dimethylformamide and water.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4’-Methyl-4-nitrobiphenyl-3-carboxylic acid.
Reduction: 4’-Methyl-4-aminobiphenyl-3-carbaldehyde.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-Methyl-4-nitrobiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives can be used in the study of biological pathways and as potential pharmaceutical intermediates.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It can be used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its derivatives may interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
4’-Methylbiphenyl-3-carbaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrobiphenyl-3-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and reactivity.
4’-Methyl-4-aminobiphenyl-3-carbaldehyde: The reduced form of the nitro compound, with different chemical and biological properties.
Uniqueness: 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde is unique due to the presence of both a nitro group and a formyl group on the biphenyl scaffold. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-(4-methylphenyl)-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)12-6-7-14(15(17)18)13(8-12)9-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJVWPDNAPPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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